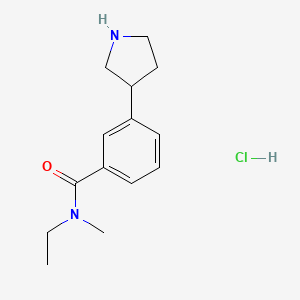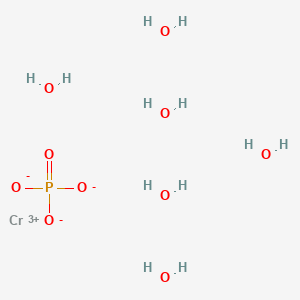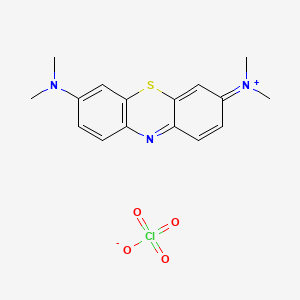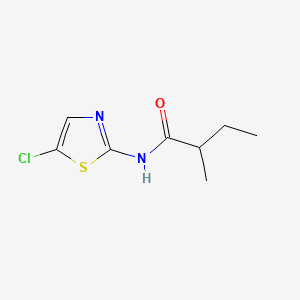![molecular formula C11H12N4 B577053 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)-1H-benzo[d]imidazole CAS No. 14488-05-2](/img/structure/B577053.png)
2-(1,4,5,6-Tetrahydropyrimidin-2-yl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,4,5,6-Tetrahydropyrimidin-2-yl)-1H-benzo[d]imidazole is a chemical compound with the molecular formula C10H12N2S It is known for its unique structure, which combines a benzimidazole ring with a tetrahydropyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)-1H-benzo[d]imidazole typically involves the reaction of benzimidazole with a suitable tetrahydropyrimidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. Purification steps such as crystallization or chromatography are often used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,4,5,6-Tetrahydropyrimidin-2-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
2-(1,4,5,6-Tetrahydropyrimidin-2-yl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,4,5,6-Tetrahydro-2-pyrimidinyl)phenol
- 4-(1,4,5,6-Tetrahydro-2-pyrimidinyl)-4’-[p-(1,4,5,6-Tetrahydro-2-pyrimidinyl)phenyl]carbamoylbenzanilide
- 4’,4’'-Bis(1,4,5,6-Tetrahydro-2-pyrimidinyl)terephthalanilide
Uniqueness
2-(1,4,5,6-Tetrahydropyrimidin-2-yl)-1H-benzo[d]imidazole stands out due to its unique combination of a benzimidazole ring and a tetrahydropyrimidinyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
14488-05-2 |
|---|---|
Molecular Formula |
C11H12N4 |
Molecular Weight |
200.245 |
IUPAC Name |
2-(1,4,5,6-tetrahydropyrimidin-2-yl)-1H-benzimidazole |
InChI |
InChI=1S/C11H12N4/c1-2-5-9-8(4-1)14-11(15-9)10-12-6-3-7-13-10/h1-2,4-5H,3,6-7H2,(H,12,13)(H,14,15) |
InChI Key |
FZPSOJVBLFKURO-UHFFFAOYSA-N |
SMILES |
C1CNC(=NC1)C2=NC3=CC=CC=C3N2 |
Synonyms |
Benzimidazole, 2-(1,4,5,6-tetrahydro-2-pyrimidinyl)- (8CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(5S,8S,9S,10R,13S,14S)-10,13-dimethyl-3,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-2H-cyclopenta[a]phenanthrene-1,6-dione](/img/structure/B576979.png)

![(1R,2R,4aS,8aS)-1-[(3R)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B576981.png)

![(1S,4S,6S,8R,9R,12S,13S,16R,17S)-6,9-dihydroxy-17-(methoxymethyl)-7,7-dimethyl-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione](/img/structure/B576985.png)
![7-Phenyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one hydrochloride](/img/structure/B576989.png)
![(3S,8S,9S,10R,13S,14S,17R)-17-[(2S)-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol](/img/structure/B576991.png)
